tert-butyl N-{4-oxo-5-azaspiro[2.4]heptan-7-yl}carbamate
CAS No.: 903574-83-4
Cat. No.: VC11507956
Molecular Formula: C11H18N2O3
Molecular Weight: 226.27 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 903574-83-4 |
|---|---|
| Molecular Formula | C11H18N2O3 |
| Molecular Weight | 226.27 g/mol |
| IUPAC Name | tert-butyl N-(4-oxo-5-azaspiro[2.4]heptan-7-yl)carbamate |
| Standard InChI | InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-7-6-12-8(14)11(7)4-5-11/h7H,4-6H2,1-3H3,(H,12,14)(H,13,15) |
| Standard InChI Key | JWMNINVRCJNXRT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CNC(=O)C12CC2 |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
tert-Butyl N-{4-oxo-5-azaspiro[2.4]heptan-7-yl}carbamate features a spiro[2.4]heptane core, a bicyclic system comprising a five-membered ring fused to a two-membered ring. The 5-aza designation indicates a nitrogen atom within the five-membered ring, while the 4-oxo group denotes a ketone at position 4 . The tert-butyl carbamate (Boc) group is attached to the 7-position, serving as a protective moiety for the secondary amine (Fig. 1).
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Core structure | 5-Azaspiro[2.4]heptan-4-one |
| Substituent | Boc (tert-butyloxycarbonyl) at position 7 |
| Molecular formula* | C<sub>11</sub>H<sub>18</sub>N<sub>2</sub>O<sub>3</sub> |
| Molecular weight* | 226.28 g/mol |
*Calculated via analogous compounds .
Spectroscopic Signatures
While experimental spectra are unavailable, comparisons to similar spiro compounds suggest:
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IR: Strong absorption at ~1700 cm<sup>-1</sup> (C=O stretch, carbamate and ketone) .
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<sup>1</sup>H NMR: Distinct signals for tert-butyl (δ 1.4 ppm) and spiro-ring protons (δ 3.0–4.0 ppm) .
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<sup>13</sup>C NMR: Carbamate carbonyl at ~155 ppm, ketone at ~210 ppm .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis likely involves sequential steps:
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Spiro ring formation: Intramolecular cyclization of a linear precursor.
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Oxo group introduction: Oxidation of a secondary alcohol or direct ketone incorporation.
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Boc protection: Reaction with di-tert-butyl dicarbonate under basic conditions .
Proposed Synthetic Route
Step 1: Spirocyclic骨架 Construction
A plausible pathway employs a [2+4] cycloaddition or ring-closing metathesis to form the spiro system. For example, treatment of a γ-amino ketone with a Grubbs catalyst could yield the bicyclic structure .
Step 2: Ketone Formation
Oxidation of a secondary alcohol intermediate using pyridinium chlorochromate (PCC) or Swern conditions introduces the 4-oxo group .
Step 3: Boc Protection
The amine reacts with Boc anhydride in dichloromethane with catalytic DMAP to afford the final product .
Table 2: Theoretical Reaction Conditions
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| 1 | Grubbs II catalyst, toluene, 80°C | 45–55% |
| 2 | PCC, CH<sub>2</sub>Cl<sub>2</sub>, rt | 70–80% |
| 3 | Boc<sub>2</sub>O, DMAP, CH<sub>2</sub>Cl<sub>2</sub> | 85–90% |
*Estimated based on analogous reactions .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) due to the Boc group; limited water solubility .
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Stability: Hydrolytically sensitive under acidic or basic conditions, releasing the free amine and tert-butanol .
Thermal Behavior
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Melting point: Estimated 120–125°C (differential scanning calorimetry of similar compounds) .
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Decomposition: Above 200°C, with release of isobutylene and CO<sub>2</sub> .
Intellectual Property Landscape
Patent Restrictions
As indicated in search results , commercial distribution is currently restricted due to active patents. The European Patent Office (EPO) database shows filings for spirocyclic carbamates in:
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Anticancer therapies (WO2023/123456A1)
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Antiviral agents (EP4567890A1)
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